N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoroethyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethyl and fluoroethyl groups via nucleophilic substitution reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Chemical Reactions Analysis
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the fluoroethyl group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:
N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine: Similar in structure but with different substituents, leading to varied biological activities.
N-[(1-ethylpyrazol-4-yl)methyl]-5-methylsulfanylpyridin-3-amine: Another pyrazole derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-18(7-5-13)15-10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H |
InChI Key |
YXXMWFWKBWZIKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)CCF.Cl |
Origin of Product |
United States |
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